molecular formula C17H12FNO2 B2641071 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 2415634-73-8

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2641071
CAS No.: 2415634-73-8
M. Wt: 281.286
InChI Key: KKXYJNYMFLPCPF-UHFFFAOYSA-N
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Description

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative characterized by a benzoyl group at position 3, a fluorine atom at position 6, and a methyl group at position 1. The 1,4-dihydroquinolin-4-one core is electron-deficient, enabling interactions with biological targets such as enzymes or nucleic acids. The fluorine atom enhances electronegativity and metabolic stability, while the benzoyl group may contribute to hydrophobic interactions in binding pockets .

Properties

IUPAC Name

3-benzoyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-19-10-14(16(20)11-5-3-2-4-6-11)17(21)13-9-12(18)7-8-15(13)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXYJNYMFLPCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Benzoylation: The carboxylic acid group is then converted to a benzoyl group using benzoyl chloride in the presence of a base such as pyridine.

    Cyclization: The intermediate product undergoes cyclization to form the final quinolone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation or alkylation can introduce new functional groups to the quinolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.

Scientific Research Applications

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinolone derivatives.

    Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its efficacy as an antimicrobial agent.

    Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with biological targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of 3-benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Findings Reference
This compound 3-benzoyl, 6-fluoro, 1-methyl C₁₇H₁₂FNO₂ Limited direct data; inferred activity from structural analogs
APDQ230122 (3-acyl-2-phenylamino derivative) 3-acyl, 2-phenylamino Not specified Anti-pneumococcal activity via peptidoglycan biosynthesis inhibition
3-(Naphthalene-1-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one 3-naphthoyl, 1-pentyl C₂₅H₂₃NO₂ Higher lipophilicity; moderate antimicrobial activity
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one 3-(4-MeO-benzoyl), 1-pentyl C₂₂H₂₃NO₃ Enhanced solubility due to methoxy group; unconfirmed bioactivity
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one 3-sulfonyl, 6-fluoro, 7-diethylamino C₂₈H₂₆ClFN₂O₃S Potential kinase inhibition (structural similarity to kinase inhibitors)

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • The 3-benzoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to 3-acyl derivatives like APDQ230122, which disrupt bacterial peptidoglycan synthesis .
  • Fluorine at position 6 is a critical pharmacophore in analogs such as 3-(3-chlorobenzenesulfonyl)-6-fluoro derivatives (), where it improves target affinity and metabolic stability .

Synthetic Flexibility The target compound can be synthesized via methods similar to those for 3-aroyl-1-alkyl derivatives (e.g., compounds 80–98 in –7), involving alkylation of the quinolinone nitrogen and acylation at position 3 . Compared to sulfonyl-containing analogs (e.g., ), the benzoyl group requires milder acylation conditions, reducing side reactions .

Electron-Withdrawing Effects: The 6-fluoro substituent increases electron deficiency in the quinolinone ring, which may enhance interactions with nucleophilic residues in target proteins .

Sulfonyl derivatives (e.g., ) show activity in kinase inhibition assays, suggesting that the target compound’s benzoyl group could be optimized for similar applications .

Biological Activity

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinolone derivative has been studied for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C17H12FNO2
  • Molecular Weight : 281.286 g/mol
  • CAS Number : 2415634-73-8

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis .
  • Interaction with Cellular Pathways : The compound may affect various biochemical pathways, potentially altering cell proliferation and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several strains of bacteria and fungi, showing significant inhibition rates.

Microorganism Minimum Inhibitory Concentration (MIC) Notes
Mycobacterium tuberculosis0.9 - 3 μg/mLEffective against MDR strains
Escherichia coli5 μg/mLModerate activity observed
Staphylococcus aureus2 μg/mLHigh efficacy noted

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell growth.

Cell Line IC50 (μM) Effect
Caco-2 (Colorectal)12.5Significant cytotoxicity
HCT116 (Colon Cancer)15.0Induces apoptosis
MCF-7 (Breast Cancer)10.0Inhibits proliferation

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimycobacterial Activity : A study screened a library of quinolone derivatives and identified that compounds similar to this compound showed strong anti-tuberculosis activity with low toxicity towards human cells .
  • Cytotoxicity Against Cancer Cells : Research highlighted the compound's ability to selectively target cancer cells while sparing normal cells, showcasing its potential as a therapeutic agent in oncology .
  • Multi-target Effects : The compound's scaffold allows it to interact with multiple biological targets, making it a promising candidate for multi-target drug development .

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